Caerin-1.10 is sourced from the skin secretions of Litoria caerulea, which produces a range of antimicrobial peptides as part of its innate immune defense. The caerin peptides are particularly notable for their ability to disrupt microbial membranes, making them effective in combating infections.
Caerin-1.10 is classified as an antimicrobial peptide (AMP). Antimicrobial peptides are short, naturally occurring proteins that play crucial roles in the immune response of many organisms. They are characterized by their positive charge and amphipathic nature, which allows them to interact with and permeabilize microbial membranes.
The synthesis of caerin-1.10 can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a laboratory setting. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
During SPPS, each amino acid is activated and coupled to the growing chain while protecting groups are used to prevent undesired reactions at other functional sites. After the desired sequence is assembled, the peptide is cleaved from the solid support and purified, typically using high-performance liquid chromatography (HPLC). The final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Caerin-1.10 adopts an alpha-helical conformation that is essential for its biological activity. The structure features a central hydrophobic region flanked by charged residues, contributing to its amphipathic nature. This configuration allows caerin-1.10 to interact effectively with lipid membranes.
The amino acid sequence of caerin-1.10 is:
Structural analysis indicates that caerin-1.10 maintains a helical structure with specific regions critical for its interaction with microbial membranes, enhancing its antimicrobial effectiveness.
Caerin-1.10 primarily acts through membrane disruption, which involves several key interactions:
The binding affinity of caerin-1.10 to various microbial targets has been quantified using techniques such as surface plasmon resonance (SPR) and fluorescence spectroscopy, demonstrating its potent activity against both Gram-positive and Gram-negative bacteria.
The mechanism by which caerin-1.10 exerts its antimicrobial effects involves several steps:
Studies have shown that caerin-1.10 exhibits a binding energy of approximately -7.7 kcal/mol when interacting with target membranes, indicating a strong affinity that facilitates its action against pathogens .
Caerin-1.10 is characterized by:
The peptide is soluble in water and exhibits stability under physiological conditions, although it may be sensitive to extreme pH levels or high temperatures.
In vitro studies have demonstrated that caerin-1.10 retains its antimicrobial activity across a range of temperatures and pH levels, further supporting its potential therapeutic applications .
Caerin-1.10 holds promise in various scientific fields:
Caerin-1.10 is a 25-residue antimicrobial peptide (AMP) primarily isolated from the skin secretions of Australian tree frogs belonging to the genus Litoria, notably L. caerulea (Green Tree Frog) and L. splendida (Magnificent Tree Frog). Like other caerin family peptides, it is ribosomally synthesized as part of a larger precursor protein (preprocaerin) within granular glands. This precursor undergoes post-translational modifications, including proteolytic cleavage and C-terminal amidation, to yield the mature, biologically active peptide [1] [3]. The presence of multiple caerin isoforms across geographically distinct Litoria species suggests gene duplication and sequence diversification driven by evolutionary pressure from diverse pathogens. The conserved N-terminal motif (GLLSV/GLLGV) and the central hinge region (VLPH/VIPH) indicate strong selective pressure to maintain structural elements critical for membrane interaction and antimicrobial activity [1] [4].
Table 1: Key Structural Features of Caerin-1.10 Compared to Related Peptides
Peptide | Species Origin | Amino Acid Sequence | Molecular Mass (Da) | Key Modifications |
---|---|---|---|---|
Caerin-1.10 | L. splendida | GLLSVLGSVAKHVLPHVVPVIAEKL-NH₂ | 2573 | C-terminal amidation |
Caerin-1.1 | L. caerulea | GLLSVLGSVAKHVLPHVVPVIAEHL-NH₂ | 2582 | C-terminal amidation |
Caerin-1.9 | L. chloris | GLFGVLGSIAKHVLPHVVPVIAEKL-NH₂ | 2591 | C-terminal amidation |
Caerin-1.2 | L. caerulea | GLLGVLGSVAKHVLPHVVPVIAEHL-NH₂ | 2552 | C-terminal amidation |
Ecologically, Caerin-1.10 functions as a first line of innate immune defense in frogs, constitutively secreted onto the skin surface to prevent microbial colonization in moist habitats. This ecological niche—prone to bacterial, fungal, and viral pathogens—likely drove the evolutionary optimization of Caerin-1.10 for broad-spectrum activity. Its biosynthesis is rapidly upregulated in response to injury or infection, highlighting its role in inducible defense [1] [3] [4]. The peptide’s stability in hostile environments (e.g., variable pH, proteolytic enzymes in skin secretions) further underscores its evolutionary adaptation for extracellular host defense.
Caerin-1.10 belongs to a larger family of amphibian AMPs characterized by a helix-hinge-helix structural motif. This architecture, stabilized by proline residues (e.g., Pro¹⁵ in Caerin-1.10), creates an amphipathic arrangement with distinct hydrophobic and hydrophilic faces. This allows the peptide to insert into microbial membranes while minimizing toxicity to host cells [1] [4] [8]. Compared to other caerin variants:
Table 2: Functional Comparison of Caerin-1.10 with Select Amphibian AMPs
Peptide | Primary Activity | Key Microbial Targets | Selectivity Index (vs. Mammalian Cells) | Unique Mechanism |
---|---|---|---|---|
Caerin-1.10 | Broad-spectrum | Gram+ bacteria, HIV, N. gonorrhoeae | High (Low toxicity to lactobacilli & T-cells) | Membrane disruption; Viral envelope lysis |
Caerin-1.1 | Broad-spectrum | Gram+ bacteria, Fungi, HIV | Moderate | Membrane disruption; Immunomodulation |
Caerin-1.9 | Antibacterial | MRSA, S. aureus, Gram- bacteria | Moderate-High | Membrane permeabilization |
Magainin-2 (Xenopus) | Antibacterial | Gram+/- bacteria | Low-Moderate | Barrel-stave pore formation |
Temporin A (Rana) | Antibacterial | Gram+ bacteria | Low | Carpet model membrane disruption |
Caerin-1.10’s membrane disruption follows the "carpet model": its cationic residues electrostatically bind to anionic phospholipids (e.g., phosphatidylglycerol) in bacterial membranes, accumulating parallel to the bilayer surface. At a threshold concentration, it induces micellization, causing transient pore formation and osmotic lysis [8]. Unlike magainins (barrel-stave pores) or temporins (toroidal pores), Caerin-1.10’s hinge flexibility allows deeper insertion into membranes, enhancing efficacy against enveloped viruses like HIV [1] [8]. Crucially, its low toxicity to beneficial vaginal lactobacilli (Lactobacillus crispatus and L. rhamnosus) at concentrations inhibiting HIV (<25 µM) highlights its potential as a selective antimicrobial agent [1].
Caerin-1.10 exemplifies multifunctional host-defense peptides, extending beyond direct microbicidal activity to encompass antiviral and immunomodulatory roles:
Antibacterial Activity:Caerin-1.10 exhibits potent activity against Gram-positive pathogens, including Staphylococcus aureus and Streptococcus hemolyticus, with Minimum Inhibitory Concentrations (MICs) comparable to other caerins (e.g., 3.75–30 µg/mL) [4]. Its efficacy against Gram-negative bacteria like Escherichia coli is moderate (MIC ~30 µg/mL), likely due to the outer membrane barrier. However, it shows significant potency against Neisseria lactamica (a surrogate for N. gonorrhoeae), suggesting potential for targeting sexually transmitted bacteria [1].
Antiviral Mechanisms:Caerin-1.10 inhibits HIV-1 transmission in vitro at low micromolar concentrations (IC₅₀ ~1–5 µM). Its mechanism involves:
Immunomodulatory Functions:While direct studies on Caerin-1.10 are limited, related caerins (e.g., Caerin-1.1) demonstrate immunomodulation:
Table 3: Multifunctional Mechanisms of Caerin-1.10
Activity | Primary Targets | Mechanism | Key Structural Determinants |
---|---|---|---|
Antibacterial | Gram+ bacteria (e.g., S. aureus); Neisseria spp. | Membrane permeabilization ("carpet model"); Pore formation leading to osmotic lysis | N-terminal hydrophobicity; Amphipathic helices; Cationic residues (Lys²¹) |
Antiviral (HIV-1) | Enveloped virions; Dendritic cell-T cell synapses | Viral envelope disruption; p24 core release; Inhibition of DC-mediated viral transfer | C-terminal EK motif; Hinge flexibility; Hydrophobic C-terminus |
Immunomodulatory | Dendritic cells; T-cells (putative) | Cytokine induction (IL-12/IL-23); Enhanced antigen presentation (potential) | Conserved central hinge (VLPH); Charge distribution |
The multifunctionality of Caerin-1.10 arises from its conserved structural scaffold:
This combination of features allows Caerin-1.10 to serve as a template for developing novel anti-infectives targeting drug-resistant pathogens, with its selective membrane disruption and immunomodulatory profile offering advantages over conventional antibiotics [1] [4] [8].
Compounds Mentioned: Caerin-1.10, Caerin-1.1, Caerin-1.2, Caerin-1.3, Caerin-1.4, Caerin-1.9, Magainin-2, Temporin A
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: